Thermodynamic Instability of 2,3,3,3-Tetrachloropropene Relative to the 1,1,2,3-Isomer with Exothermic Isomerization Hazard
The patent literature explicitly states that among tetrachloropropene isomers, the 2,3,3,3-isomer (CCl₃CCl=CH₂) is thermodynamically unstable relative to the 1,1,2,3-isomer (CCl₂=CClCH₂Cl), and that the isomerization of the former to the latter is exothermic, creating a potential hazard during storage and shipping [1]. This thermodynamic driving force is inherent to the molecular structure and is not present for the reverse reaction. The 1,1,2,3-isomer is the thermodynamically favored species, which is why industrial processes typically include a dedicated isomerization step to convert the 2,3,3,3-isomer into the 1,1,2,3-isomer prior to downstream use [1].
| Evidence Dimension | Thermodynamic stability and exothermic isomerization hazard |
|---|---|
| Target Compound Data | Thermodynamically unstable; isomerization to 1,1,2,3-tetrachloropropene is exothermic |
| Comparator Or Baseline | 1,1,2,3-tetrachloropropene: thermodynamically stable isomer; does not undergo exothermic isomerization under ambient conditions |
| Quantified Difference | Qualitative class-level thermodynamic ranking established; quantitative enthalpy of isomerization not disclosed in this patent source |
| Conditions | Relevant to ambient storage and transport conditions; isomerization catalyzed by Lewis acids such as FeCl₃ |
Why This Matters
Procurement of the 2,3,3,3-isomer for direct industrial use requires explicit engineering controls for exotherm management during storage, whereas the 1,1,2,3-isomer can be stored and shipped without this specific hazard, directly impacting total cost of ownership and process safety compliance.
- [1] Honeywell International Inc. Processes for Preparing 1,1,2,3-Tetrachloropropene. United States Patent Application Publication US 2009/0030249 A1, January 29, 2009. View Source
